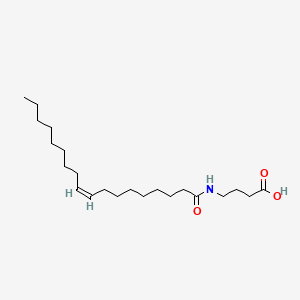

N-Oleoyl-4-aminobutyric acid

Description

Properties

CAS No. |

133177-46-5 |

|---|---|

Molecular Formula |

C22H41NO3 |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

4-[[(Z)-octadec-9-enoyl]amino]butanoic acid |

InChI |

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h9-10H,2-8,11-20H2,1H3,(H,23,24)(H,25,26)/b10-9- |

InChI Key |

NFYDTZXYPVTQHJ-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCC(=O)O |

Origin of Product |

United States |

Molecular Mechanisms and Biological Activities in Experimental Models

Receptor Interactions and Downstream Signaling Cascades

The engagement of N-Oleoyl-4-aminobutyric acid with cellular receptors and the subsequent activation of intracellular signaling is a primary area of investigation. Its structural similarity to other bioactive lipids suggests several potential targets.

The endocannabinoidome refers to the extended signaling system including the cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. N-acyl amino acids are considered part of this system. The primary enzymes for endocannabinoid degradation are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) nih.gov.

FAAH is a dimeric integral membrane enzyme that hydrolyzes a range of N-acyl ethanolamines (NAEs), such as anandamide (B1667382) (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA) nih.govmdpi.com. Research indicates that FAAH can also hydrolyze N-acyl amino acids elifesciences.org. While direct kinetic data for N-Oleoyl-4-aminobutyric acid is limited, studies on analogous compounds provide insight. For instance, replacing the arachidonoyl chain of 2-arachidonoylglycerol (B1664049) (2-AG) with an oleoyl (B10858665) chain results in a compound that interacts more potently with FAAH nih.gov. Furthermore, FAAH demonstrates hydrolysis activity with N-arachidonoyl glycine (B1666218) (NAraGly), a structurally similar N-acyl amino acid elifesciences.orgmdpi.com. This suggests that FAAH is a potential metabolic enzyme for N-Oleoyl-4-aminobutyric acid, regulating its availability and signaling activity.

Table 1: Interaction of Related N-Acyl Lipids with Endocannabinoid-Degrading Enzymes

| Compound | Enzyme | Interaction Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| 2-Oleoylglycerol | FAAH | Inhibition | More potent than 2-AG | nih.gov |

| 2-Oleoylglycerol | MAGL | Inhibition | ~13 µM | nih.gov |

Note: Data for N-Oleoyl-4-aminobutyric acid is not available; values for structurally related lipids are shown.

Several orphan GPCRs have been identified as receptors for bioactive lipids. GPR55, in particular, has emerged as a candidate receptor for various lipid signaling molecules, including certain endocannabinoids and N-acyl derivatives mdpi.com. Experimental data have shown that N-arachidonoyl glycine (NAraGly) and N-oleoyl dopamine (B1211576) act as agonists at GPR55, inducing calcium mobilization and activating mitogen-activated protein kinase (MAPK) pathways researchgate.net. In slices of the rat substantia nigra, activation of GPR55 by agonists was found to stimulate the release of GABA nih.gov.

While direct binding studies for N-Oleoyl-4-aminobutyric acid at GPR55 have not been reported, the activity of these structurally related N-acyl amino acids strongly suggests that GPR55 is a plausible target. Additionally, the free fatty acid component, oleic acid, has been shown to modulate ligand binding to the GABA-A receptor, indicating that the lipid microenvironment can influence receptor function nih.gov.

Upon receptor binding, signaling molecules trigger intracellular cascades that mediate their physiological effects. The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathways are two critical cascades involved in cell survival, proliferation, and metabolism nih.gov.

There is evidence that N-acyl amino acids can modulate these pathways. A study on the closely related compound, N-Oleoyl glycine (OLGly), demonstrated that it promotes adipogenesis in 3T3-L1 cells through the activation of the CB1 receptor and subsequent enhancement of the insulin-mediated Akt signaling pathway nih.gov. The effects of OLGly were blocked by Wortmannin, a specific inhibitor of the PI3K/Akt pathway, confirming the pathway's essential role nih.gov. Furthermore, GABA itself, acting through its receptors, can activate both the PI3K/Akt and MAPK/Erk pathways in various cell types, including neuronal and pancreatic beta cells nih.govresearchgate.netbiorxiv.org. This suggests a potential mechanism where N-Oleoyl-4-aminobutyric acid could engage a receptor (such as GPR55 or a GABA receptor) to initiate these downstream signaling events.

Table 2: Signaling Pathway Activation by a Related N-Acyl Amino Acid

| Compound | Cell Line | Pathway Activated | Downstream Effect | Inhibitor Blockade | Reference |

|---|

Modulation of Neurotransmitter Systems

Given its structure, which combines a fatty acid with the neurotransmitter GABA, N-Oleoyl-4-aminobutyric acid is uniquely positioned to interact with the GABAergic system.

The primary targets for GABA are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors wikipedia.orgnih.gov. GABA-A receptors are ligand-gated chloride channels that mediate fast synaptic inhibition nih.govnih.gov. GABA-B receptors are GPCRs that produce slower, more prolonged inhibitory signals nih.gov.

While direct modulation of GABA receptors by N-Oleoyl-4-aminobutyric acid has yet to be demonstrated, related molecules show significant interactions. Unsaturated free fatty acids, including oleic acid, can enhance the binding of ligands like flunitrazepam and muscimol (B1676869) to the GABA-A receptor nih.gov. More specifically, N-arachidonoyl glycine (NAraGly) has been reported to act as a positive allosteric modulator of the GABA-A receptor, potentiating its function mdpi.com. This suggests that N-acyl amino acids may represent a class of endogenous modulators for GABA-A receptors. The large intracellular domain between transmembrane helices 3 and 4 of GABA receptor subunits is a known site for protein interactions and modulation, providing a potential locus for such effects nih.gov.

The concentration of GABA in the synaptic cleft and extrasynaptic space is tightly controlled by GABA transporters (GATs) sigmaaldrich.comnih.gov. There are four main subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1) sigmaaldrich.combiorxiv.org. Inhibition of these transporters increases the extracellular levels of GABA, thereby enhancing GABAergic tone researchgate.net.

The potential for N-Oleoyl-4-aminobutyric acid to act as a GAT inhibitor is an area of interest. Research on N-arachidonoyl glycine (NAraGly) found that it exerts a small inhibitory effect on the GAT1 transporter mdpi.com. Given the structural similarities, it is plausible that N-Oleoyl-4-aminobutyric acid could also interact with GATs. Pharmacological inhibition of GAT1 and GAT3 is a therapeutic strategy to elevate GABA levels for treating conditions like epilepsy biorxiv.org. If N-Oleoyl-4-aminobutyric acid were found to inhibit GATs, it could function as an endogenous regulator of GABAergic neurotransmission.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Oleoyl-4-aminobutyric acid | N-oleoyl GABA |

| Gamma-aminobutyric acid | GABA |

| Oleic acid | |

| N-Oleoyl glycine | OLGly |

| N-arachidonoyl glycine | NAraGly |

| N-palmitoylethanolamine | PEA |

| N-oleoylethanolamine | OEA |

| Anandamide (N-arachidonoylethanolamine) | AEA |

| 2-arachidonoylglycerol | 2-AG |

| 2-oleoylglycerol | |

| Wortmannin | |

| Flunitrazepam |

Cellular and Subcellular Effects in In Vitro Systems

Influence on Cell Viability and Proliferation in Specific Cell Lines

No research data is currently available on the effects of N-Oleoyl-4-aminobutyric acid on the viability and proliferation of specific cell lines.

Regulation of Intracellular Calcium Dynamics

There are no published studies investigating the role of N-Oleoyl-4-aminobutyric acid in the regulation of intracellular calcium dynamics.

Physiological Roles in Non-Human Organismal Models

Neurobiological Implications in Animal Models

The impact of N-Oleoyl-4-aminobutyric acid on the glutamate-GABA-glutamine cycle in animal models has not been documented in the scientific literature.

There is no available evidence from animal models to suggest or confirm any neuroprotective effects of N-Oleoyl-4-aminobutyric acid in the context of neurological conditions.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical compound “N-Oleoyl-4-aminobutyric acid” to generate the detailed article as requested in the provided outline.

The search results consistently yield information on the unconjugated parent molecule, γ-aminobutyric acid (GABA), or on other related lipid molecules, such as N-acyl amino acids (NAAAs) as a broad class or Oleoylethanolamide (OEA). While the existence of N-acyl derivatives of GABA is acknowledged in the literature, specific research detailing the effects of the N-Oleoyl conjugate on immunomodulation, metabolic regulation, or plant physiology is not available.

Consequently, it is not possible to provide scientifically accurate and detailed content for the following sections and subsections solely for "N-Oleoyl-4-aminobutyric acid":

Plant Physiological Responses and Stress Adaptation

Regulation of Ion Transport and Potential Plant GABA Receptors

Fulfilling the request would require extrapolation from the known biological activities of GABA and oleic acid separately, which would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Therefore, a scientifically rigorous article based on the provided outline cannot be constructed at this time.

Analytical Chemistry and Characterization Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of NAAAs due to its high sensitivity, selectivity, and versatility. This platform enables both the targeted quantification of known compounds and the discovery of novel species within the NAAA family.

Targeted lipidomics focuses on the measurement of a predefined set of lipid molecules, offering high sensitivity and quantitative accuracy. For N-Oleoyl-4-aminobutyric acid and its congeners, targeted LC-MS methods are employed to measure their levels in various biological matrices, such as brain tissue and plasma. nih.govnih.gov This approach typically uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for each analyte, which significantly reduces chemical noise and enhances selectivity.

A targeted lipidomics approach was successfully used to identify and quantify 50 novel endogenous acyl amino acids in rat brain, with concentrations ranging from 0.2 to 69 pmol per gram of wet tissue. nih.gov Such methods often involve the development of a comprehensive list of potential NAAAs, including derivatives of various fatty acids (e.g., oleic, palmitic, arachidonic) and amino acids (e.g., glycine (B1666218), serine, GABA). nih.govnih.gov The quantification is achieved by comparing the signal intensity of the endogenous analyte to that of a stable isotope-labeled internal standard, which corrects for variations in sample preparation and instrument response. nih.gov

Table 1: Representative Analytes in a Targeted N-Acyl Amino Acid Lipidomics Panel

| Analyte Name | Abbreviation | Fatty Acyl Moiety | Amino Acid Moiety |

|---|---|---|---|

| N-Oleoyl-4-aminobutyric acid | N-Oleoyl-GABA | Oleic Acid (18:1) | 4-Aminobutyric Acid |

| N-Arachidonoyl-GABA | NAraGABA | Arachidonic Acid (20:4) | 4-Aminobutyric Acid |

| N-Palmitoyl-GABA | N-Palm-GABA | Palmitic Acid (16:0) | 4-Aminobutyric Acid |

| N-Oleoyl-glycine | N-Oleoyl-Gly | Oleic Acid (18:1) | Glycine |

| N-Arachidonoyl-ethanolamine | AEA | Arachidonic Acid (20:4) | Ethanolamine |

| N-Stearoyl-serine | N-Stearoyl-Ser | Stearic Acid (18:0) | Serine |

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of N-Oleoyl-4-aminobutyric acid and other NAAAs. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provide accurate mass measurements of both the precursor ion and its fragment ions, facilitating the determination of the elemental composition.

During collision-induced dissociation (CID), the N-acyl amide bond is typically cleaved, generating characteristic fragment ions. For N-Oleoyl-4-aminobutyric acid, fragmentation would yield a product ion corresponding to the 4-aminobutyric acid moiety (or its neutral loss) and another corresponding to the oleoyl (B10858665) acylium ion. This predictable fragmentation pattern is crucial for confirming the identity of the fatty acid and the amino acid constituents. For instance, in positive ion mode, the protonated molecule [M+H]+ of N-Oleoyl-4-aminobutyric acid would be selected, and its fragmentation would be expected to produce a characteristic ion for the oleoyl group. The transition from the precursor ion to a specific, unique product ion is what provides the specificity in MRM-based quantification. nih.govnih.gov

Table 2: Predicted LC-MS/MS Parameters for N-Oleoyl-4-aminobutyric acid

| Parameter | Value | Description |

|---|---|---|

| Precursor Ion (m/z) [M+H]+ | 368.31 | Corresponds to the protonated molecule of N-Oleoyl-4-aminobutyric acid (C22H41NO3). |

| Quantifier Ion (m/z) | 265.25 | Represents the oleoyl acylium ion [C18H33O]+, a characteristic fragment. |

| Qualifier Ion (m/z) | 86.06 | A potential fragment related to the GABA moiety after neutral loss. |

| Ionization Mode | Positive ESI | Electrospray ionization is commonly used for this class of lipids. |

Note: These parameters are predicted based on the fragmentation of similar N-acyl amino acids and may require empirical optimization.

Sample Preparation and Extraction Techniques for Biological Matrices

The preparation of samples from biological matrices is a critical step to ensure the removal of interfering substances like proteins and salts and to enrich the analytes of interest prior to LC-MS analysis.

For biological fluids like plasma or serum, protein precipitation (PPT) is a common first step. nih.govresearchgate.net This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample. nih.gov The solvent denatures and precipitates the abundant proteins, which can then be removed by centrifugation.

Following protein removal, liquid-liquid extraction (LLE) is frequently used to isolate lipids, including N-Oleoyl-4-aminobutyric acid, from the aqueous sample. A common LLE method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase, separating them from more polar molecules. nih.gov Simpler LLE procedures using solvents like ethyl acetate (B1210297) can also effectively extract NAAAs. The choice of solvent can be optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interfering compounds. One robust method for N-oleoyl glycine and N-oleoyl alanine (B10760859) demonstrated over 90% recovery using a liquid-liquid extraction procedure. nih.gov

Solid Phase Extraction (SPE) offers a more selective method for sample cleanup and concentration compared to LLE. nih.gov For NAAAs, reversed-phase SPE cartridges (e.g., C18) are often used. The sample is loaded onto the cartridge, which retains the lipophilic NAAAs while allowing polar contaminants to be washed away. The retained analytes are then eluted with an organic solvent. This technique is valuable for enriching low-abundance NAAAs and has been used as a key enrichment step in targeted lipidomics studies of brain tissue. nih.gov

Microdialysis is an in vivo sampling technique that allows for the continuous monitoring of unbound analyte concentrations in the extracellular fluid of tissues, most notably the brain. criver.comwikipedia.org A small, semi-permeable probe is implanted into the target tissue and perfused with a physiological solution. Small molecules, including amino acids and potentially their N-acyl derivatives, diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis. nih.govnih.gov While primarily used for monitoring neurotransmitters like GABA, microdialysis presents a powerful tool for studying the dynamic changes in N-Oleoyl-4-aminobutyric acid levels in real-time within a specific brain region, providing valuable pharmacokinetic and pharmacodynamic data. criver.comamuzainc.com

Isomeric Separation and Identification Strategies for N-Acyl Amino Acids

A significant analytical challenge in the study of N-Oleoyl-4-aminobutyric acid is the existence of isomers, which can have identical masses and similar physicochemical properties but different biological activities. These include double-bond positional isomers of the fatty acyl chain.

The oleoyl moiety is a C18:1 fatty acid with a cis double bond at the 9th carbon (Δ9). A common isomer is the vaccenyl moiety, which has the cis double bond at the 11th carbon (Δ11). Standard reversed-phase liquid chromatography may not be sufficient to separate N-Oleoyl-4-aminobutyric acid from N-Vaccenyl-4-aminobutyric acid. jsbms.jp Specialized chromatographic techniques or alternative methods are required for their differentiation.

Strategies to resolve these isomers include:

Specialized Chromatography: The use of silver-ion (argentation) chromatography or specific reversed-phase columns with different selectivities can improve the separation of fatty acid isomers based on the position and geometry of the double bond. jsbms.jp

Mass Spectrometric Techniques: Advanced MS techniques can locate the double bond. For example, ozone-induced dissociation (OzID) involves reacting the lipid ions with ozone inside the mass spectrometer, which cleaves the carbon-carbon double bond and produces fragment ions indicative of its original position. rsc.org

Ion Mobility Spectrometry (IMS): IMS, when coupled with LC-MS, provides an additional dimension of separation based on the size, shape, and charge of the ion in the gas phase. nih.gov This technique has proven effective in separating lipid isomers, including those with different double bond positions or cis/trans configurations, that are not resolved by chromatography alone. nih.gov

Table 3: Common Isomers of N-Oleoyl-4-aminobutyric acid

| Isomer Name | Fatty Acyl Moiety | Point of Isomerism | Analytical Challenge |

|---|---|---|---|

| N-Oleoyl-4-aminobutyric acid | Oleic Acid (18:1, n-9) | N/A (Reference) | N/A |

| N-Vaccenyl-4-aminobutyric acid | Vaccenic Acid (18:1, n-7) | Double bond position (Δ11 vs Δ9) | Co-elution in standard RPLC; requires specialized separation or MS techniques. jsbms.jp |

| N-Elaidoyl-4-aminobutyric acid | Elaidic Acid (trans-18:1, n-9) | Double bond geometry (trans vs cis) | Can often be separated by RPLC, but IMS provides more robust separation. nih.gov |

While 4-aminobutyric acid itself is achiral, many other amino acids conjugated to fatty acids (e.g., N-oleoyl-alanine) possess chiral centers. The separation of these enantiomers is crucial as they can have distinct biological properties. This is typically achieved using chiral stationary phases (CSPs) in HPLC, which can differentiate between L- and D-amino acid forms of the NAAA. sigmaaldrich.com

Application of Stable Isotope Labeling for Metabolomic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govmedchemexpress.com When combined with stable isotope labeling, it becomes a crucial tool for tracing the metabolic fate of specific molecules and understanding the dynamics of metabolic pathways. nih.govnih.gov This approach provides detailed insights into the synthesis, degradation, and conversion of compounds like N-Oleoyl-4-aminobutyric acid, moving beyond simple measurements of their static concentrations. nih.gov

The fundamental principle of isotope-assisted MFA involves introducing a substrate labeled with a heavy, non-radioactive isotope (such as Carbon-13 or Nitrogen-15) into a biological system, such as cell culture or an in vivo model. nih.govresearchgate.net The labeled substrate, or "tracer," is metabolized by the cells, and the heavy isotope is incorporated into various downstream metabolites. nih.gov By tracking the distribution and incorporation of these isotopes over time, researchers can elucidate active metabolic pathways and calculate the rates of intracellular reactions. nih.govnih.gov

For studying the metabolism of N-Oleoyl-4-aminobutyric acid, a suitable stable isotope-labeled precursor would be introduced. This could be, for example, uniformly labeled [U-¹³C₁₈]Oleic acid or a specifically labeled 4-aminobutyric acid (GABA) tracer. As the organism or cells metabolize these precursors, the ¹³C atoms from oleic acid or the labeled atoms from GABA would be incorporated into the newly synthesized N-Oleoyl-4-aminobutyric acid molecule.

Analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS), are then used to detect and quantify the various isotopologues (molecules that differ only in their isotopic composition) of N-Oleoyl-4-aminobutyric acid and related metabolites. researchgate.netmdpi.com High-resolution mass spectrometry can distinguish between the unlabeled compound and its labeled counterparts, allowing for the determination of the degree of isotopic enrichment. researchgate.net

The data on mass isotopomer distribution is then fed into computational models. These models use the stoichiometric network of known biochemical reactions to estimate the fluxes that would produce the observed labeling patterns. nih.govvanderbilt.edu This analysis can reveal:

The rate of de novo synthesis of N-Oleoyl-4-aminobutyric acid from its precursors.

The rate of its degradation or hydrolysis back into oleic acid and GABA.

The flux of the compound into other metabolic pathways.

How these fluxes change in response to different physiological conditions or stimuli.

While specific studies applying MFA to N-Oleoyl-4-aminobutyric acid are not extensively documented, the methodology has been widely applied to lipid metabolism, providing a clear framework for its potential application. nih.govnih.gov For instance, studies have used stable isotopically labeled oleic acid to investigate the assembly and disposition of complex lipids like triglycerides and phospholipids (B1166683) in vivo. nih.gov

Detailed Research Findings

Research in related areas demonstrates the utility of this approach. For example, in a study investigating lipid metabolism, [¹³C₁₈]oleic acid was administered to trace its incorporation into various lipid pools. The mass isotopomer distribution in a target lipid, such as a triglyceride, can be measured over time.

Table 1: Illustrative Mass Isotopomer Distribution for a Tracer Lipid This table presents hypothetical data to illustrate the expected outcome of a stable isotope labeling experiment tracking the incorporation of [U-¹³C₁₈]Oleic acid into a triglyceride (TG) containing one oleoyl moiety.

| Time Point (Hours) | M+0 (Unlabeled Fraction) | M+18 (Fully Labeled Fraction) | Other Isotopologues |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 1 | 0.85 | 0.12 | 0.03 |

| 2 | 0.68 | 0.28 | 0.04 |

| 4 | 0.45 | 0.50 | 0.05 |

| 8 | 0.25 | 0.70 | 0.05 |

From such data, flux rates for relevant metabolic pathways can be calculated. The results provide a quantitative measure of metabolic activity, which is more informative than static concentration measurements alone.

Table 2: Example of Calculated Metabolic Fluxes in a Related System This table shows sample calculated flux values for key reactions in lipid metabolism, derived from stable isotope labeling data. The values are presented as relative rates normalized to the uptake rate of the precursor.

| Metabolic Pathway | Reaction | Relative Flux Rate (nmol/h) |

|---|---|---|

| Fatty Acid Uptake | Oleic Acid Import | 100.0 ± 5.0 |

| N-Acyl Amino Acid Synthesis | N-Oleoyl-4-aminobutyric acid formation | 15.2 ± 1.8 |

| Triglyceride Synthesis | Oleoyl-CoA -> Triglyceride | 45.7 ± 3.5 |

| Phospholipid Synthesis | Oleoyl-CoA -> Phosphatidylcholine | 25.1 ± 2.2 |

| Fatty Acid Oxidation | Oleoyl-CoA -> Acetyl-CoA | 14.0 ± 1.5 |

By applying this established methodology, future studies could precisely quantify the metabolic dynamics of N-Oleoyl-4-aminobutyric acid, shedding light on its physiological roles and regulation within the broader network of lipid and amino acid metabolism. elifesciences.org

Synthetic Chemistry and Chemical Biology Applications

Chemoenzymatic and Chemical Synthetic Routes for N-Acyl Amino Acids

The synthesis of N-acyl amino acids (NAAAs), including N-Oleoyl-4-aminobutyric acid, can be achieved through various chemical, enzymatic, and chemoenzymatic methods. researchgate.net Chemical synthesis is the primary route for both laboratory and industrial production. researchgate.net Common chemical methods include the direct dehydration condensation of fatty acids and amino acids, and the Schotten-Baumann condensation, which involves the reaction of fatty acyl chlorides with amino acids in a basic solution. researchgate.net

Enzymatic synthesis offers a greener alternative, utilizing enzymes like lipases or acylases under mild reaction conditions. nih.govresearchgate.net These biocatalytic methods can involve direct condensation or ester-amide interconversion pathways. nih.gov Chemoenzymatic approaches combine the advantages of both chemical and enzymatic methods to optimize the synthesis process. researchgate.netacs.org

Laboratory-Scale Synthesis of N-Oleoyl-4-aminobutyric Acid

In a laboratory setting, N-Oleoyl-4-aminobutyric acid is typically synthesized via a direct acylation reaction. A common and effective method is the Schotten-Baumann reaction. This procedure involves reacting oleoyl (B10858665) chloride with 4-aminobutyric acid (GABA) in the presence of a base, such as sodium hydroxide, in a mixed solvent system (e.g., water and an organic solvent). researchgate.net

The general steps for this synthesis are:

Dissolution of Amino Acid : 4-aminobutyric acid is dissolved in an aqueous basic solution.

Addition of Acyl Chloride : Oleoyl chloride, often dissolved in a water-immiscible organic solvent, is added gradually to the amino acid solution with vigorous stirring.

Reaction : The acylation reaction proceeds at the interface of the two phases, forming the amide bond between the oleoyl group and the amino group of GABA.

Acidification and Isolation : After the reaction is complete, the mixture is acidified to protonate the carboxylic acid group of the product, causing it to precipitate.

Purification : The crude product is then collected by filtration, washed, and purified, typically through recrystallization, to yield pure N-Oleoyl-4-aminobutyric acid.

This method is widely applicable for producing various long-chain N-acyl derivatives of amino acids. nih.gov

Production of GABA Derivatives for Research

The synthesis of derivatives of γ-aminobutyric acid (GABA) is a significant area of research for developing novel chemical structures with potential biological activities. mdpi.com A variety of synthetic strategies are employed to create a diverse library of GABA analogues for scientific investigation.

Advanced synthetic methods include:

Copper-Catalyzed Carboamination : This method allows for the difunctionalization of alkenes using nitriles as the source for both carbon and nitrogen functionalities, providing an efficient route to GABA derivatives. organic-chemistry.org

Palladium-Catalyzed C(sp³)-H Activation : This enantioselective technique enables the synthesis of chiral GABA aryl analogues, which are important for studying stereospecific interactions with biological targets. nih.gov

Continuous-Flow Synthesis : For producing GABA derivatives like rolipram (B1679513) on a larger scale, multi-step continuous-flow systems using heterogeneous catalysts have been developed. This approach offers advantages in automation, safety, and scalability without the need to isolate intermediates. chemistryviews.org

Phase-Transfer Catalysis : Simpler, one-pot procedures involving phase-transfer catalyzed reactions can be used to prepare certain GABA derivatives in moderate yields. researchgate.net

These diverse synthetic methodologies enable researchers to produce a wide array of GABA derivatives for various research applications, from fundamental neuroscience to drug discovery. mdpi.comnih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like N-Oleoyl-4-aminobutyric acid relates to its biological activity. The design and synthesis of analogues are central to these studies. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its effects. nih.govnih.gov

For N-Oleoyl-4-aminobutyric acid, SAR studies would typically involve modifications to three key regions: the oleoyl acyl chain, the amide linker, and the 4-aminobutyric acid moiety.

Strategies for Analogue Design:

Acyl Chain Modification : The long, unsaturated oleoyl chain is a primary target for modification. Analogues can be synthesized with fatty acids of varying lengths (e.g., palmitoyl, stearoyl), different degrees of saturation (e.g., elaidoyl, linoleoyl), or with functional groups introduced along the chain.

GABA Backbone Alteration : The GABA structure can be altered to explore the importance of the four-carbon chain length. Analogues could include N-oleoyl-β-alanine (three-carbon) or N-oleoyl-5-aminovaleric acid (five-carbon). Furthermore, introducing substituents on the GABA backbone can probe steric and electronic requirements for activity. mdpi.com

Amide Bond Replacement : The stability and hydrogen-bonding capability of the amide linker can be investigated by replacing it with bioisosteres, such as an ester, a reverse amide, or a sulfonamide.

The synthesis of these analogues would follow established chemical routes, primarily involving the coupling of a modified fatty acid with a modified amino acid. nih.govnih.gov The resulting library of compounds is then screened in biological assays to build a comprehensive SAR profile, guiding the development of molecules with enhanced potency or selectivity. nih.gov

| Modification Site | Type of Modification | Example Analogue Name | Rationale for Synthesis |

|---|---|---|---|

| Acyl Chain | Chain Length | N-Palmitoyl-4-aminobutyric acid | Investigate the effect of a shorter, saturated acyl chain. |

| Unsaturation | N-Elaidoyl-4-aminobutyric acid | Study the impact of trans-unsaturation versus cis-unsaturation. | |

| Functionalization | N-(12-Hydroxydodecanoyl)-4-aminobutyric acid | Explore the introduction of polar groups on the lipid tail. | |

| GABA Moiety | Chain Length | N-Oleoyl-β-alanine | Determine the importance of the distance between the amide and carboxylate. |

| Backbone Substitution | N-Oleoyl-3-methyl-4-aminobutyric acid | Probe steric tolerance within the amino acid portion. |

Bioconjugation Strategies for Chemical Biology Tools and Probes

Bioconjugation is the process of covalently linking molecules to create novel constructs with combined functionalities. N-acyl amino acids like N-Oleoyl-4-aminobutyric acid can be developed into powerful chemical biology tools and probes through bioconjugation. nih.gov These probes are instrumental in studying the biological roles, targets, and mechanisms of action of lipid signaling molecules. nih.gov

To be used as a probe, the N-Oleoyl-4-aminobutyric acid structure must be modified to include a bio-orthogonal reactive handle. This handle allows for specific covalent attachment to a reporter molecule (e.g., a fluorophore, biotin) without interfering with native biological processes. acs.org

Common Bioconjugation Strategies:

Click Chemistry : The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) is a highly efficient and specific bioconjugation reaction. rsc.org An analogue of N-Oleoyl-4-aminobutyric acid could be synthesized with a terminal alkyne or azide (B81097) group on the oleoyl chain. This functionalized lipid could then be "clicked" onto a reporter molecule containing the complementary azide or alkyne.

Oxime Ligation : This reaction forms a stable oxime bond between an aminooxy group and an aldehyde or ketone. rsc.org A probe could be designed by incorporating a ketone into the acyl chain of the lipid, which can then be specifically ligated to a hydroxylamine-functionalized dye.

Affinity-Guided Chemistry : In this approach, the lipid molecule itself directs a reactive group to a target protein. Ligand-directed strategies can be used to achieve selective modification of proteins in their native environment. acs.org

These bioconjugated probes enable a range of applications, including visualizing the subcellular localization of the lipid, identifying its protein binding partners through affinity purification, and studying its metabolic pathways. nih.govnih.gov

| Strategy | Required Functional Groups | Example Application |

|---|---|---|

| Click Chemistry (SPAAC) | Azide and a strained alkyne (e.g., DBCO) | Fluorescent labeling for imaging the probe's distribution in live cells. |

| Oxime Ligation | Aldehyde/Ketone and an Aminooxy group | Attaching an affinity tag (e.g., biotin) for pull-down assays to identify binding partners. |

| Photoaffinity Labeling | Diazirine or Benzophenone | Covalently cross-linking the probe to its direct cellular targets upon UV irradiation. |

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Detailed Mechanisms for N-Oleoyl-4-aminobutyric Acid

A primary avenue for future investigation lies in identifying and characterizing the specific molecular targets of N-Oleoyl-4-aminobutyric acid. While the parent molecules, oleic acid and GABA, have well-defined roles, their conjugation creates a novel chemical entity with potentially distinct pharmacological properties. Research into other NAAAs has revealed interactions with a variety of receptors and channels, suggesting that N-Oleoyl-4-aminobutyric acid may also possess a broad spectrum of activity.

Future studies will likely focus on a range of potential targets, including:

G protein-coupled receptors (GPCRs): Many lipids and their derivatives act as ligands for GPCRs, initiating intracellular signaling cascades. Screening N-Oleoyl-4-aminobutyric acid against a panel of known and orphan GPCRs could uncover novel receptor interactions.

Ion Channels: Given GABA's role as a ligand for ionotropic receptors, it is plausible that N-Oleoyl-4-aminobutyric acid could modulate the activity of GABA-A or other ligand-gated ion channels. Its lipophilic oleoyl (B10858665) tail may facilitate interaction with the transmembrane domains of these channels, potentially leading to allosteric modulation of channel gating.

Enzymes: The metabolic pathways of N-Oleoyl-4-aminobutyric acid are currently unknown. Identifying the enzymes responsible for its synthesis and degradation will be crucial for understanding its regulation and physiological functions. Enzymes such as fatty acid amide hydrolase (FAAH), which is known to hydrolyze other NAAAs, are prime candidates for investigation.

Understanding the detailed mechanisms through which N-Oleoyl-4-aminobutyric acid exerts its effects is a critical next step. This will involve a combination of in vitro and in vivo studies to elucidate the downstream signaling pathways activated upon target engagement. Techniques such as patch-clamp electrophysiology, second messenger assays, and gene expression analysis will be instrumental in dissecting its mechanism of action at the molecular and cellular levels.

Development of Advanced Analytical Techniques for Low Abundance Detection

A significant challenge in studying endogenous signaling molecules like N-Oleoyl-4-aminobutyric acid is their often low physiological concentrations. Therefore, the development of highly sensitive and specific analytical techniques is paramount for accurate quantification in biological matrices.

Future advancements in this area are expected to focus on:

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of lipids. The development of targeted LC-MS/MS methods will enable highly selective and sensitive detection of N-Oleoyl-4-aminobutyric acid. The use of high-resolution mass spectrometry can aid in the confident identification of this and related molecules.

Chromatographic Separations: Optimizing chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), will be essential for separating N-Oleoyl-4-aminobutyric acid from other structurally similar lipids present in complex biological samples. Derivatization strategies may be employed to enhance the volatility and ionization efficiency of the molecule for GC-MS analysis.

Immunoassays: The development of specific antibodies against N-Oleoyl-4-aminobutyric acid would enable the creation of sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), for high-throughput screening and quantification.

These advanced analytical methods will be crucial for determining the tissue distribution, dynamic changes in concentration under different physiological and pathological conditions, and for conducting pharmacokinetic studies.

Expansion of Research into Diverse Non-Human Biological Systems

To fully comprehend the physiological significance of N-Oleoyl-4-aminobutyric acid, research must extend beyond mammalian models to a wider array of biological systems. The presence of GABA and fatty acids across different kingdoms of life suggests that their conjugates could have conserved or unique roles in various organisms.

Future research directions in this area include:

Invertebrate Models: Invertebrates, with their simpler nervous systems, can provide valuable insights into the fundamental roles of neuromodulatory molecules. Investigating the effects of N-Oleoyl-4-aminobutyric acid in organisms like Drosophila melanogaster (fruit fly) or Caenorhabditis elegans (nematode) could uncover conserved signaling pathways.

Plant Biology: GABA is a known signaling molecule in plants, involved in processes such as growth, development, and stress responses. Exploring the presence and potential functions of N-Oleoyl-4-aminobutyric acid in plant systems could reveal novel roles in plant physiology and defense mechanisms.

Microorganisms: Bacteria and fungi produce a vast array of secondary metabolites with diverse biological activities. Investigating the production and function of N-Oleoyl-4-aminobutyric acid in microorganisms could lead to the discovery of new bioactive compounds and shed light on its evolutionary origins.

By studying N-Oleoyl-4-aminobutyric acid in these diverse systems, researchers can gain a broader understanding of its biological importance and potentially uncover novel applications in fields ranging from agriculture to medicine.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing N-Oleoyl-4-aminobutyric acid in vitro?

Q. How is the purity of N-Oleoyl-4-aminobutyric acid validated in experimental settings?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or evaporative light scattering detectors (ELSD). Thresholds for impurities (e.g., unreacted oleic acid or GABA) are established via calibration curves, with ≥95% purity required for biological assays .

Q. What in vitro assays are suitable for evaluating the biological activity of N-Oleoyl-4-aminobutyric acid?

Enzyme-linked assays (e.g., lipoprotein lipase activity) adapted from methods using p-nitrophenyl butyrate (PNPB) as a substrate can be modified. Conditions include pH 7.2, 37°C, and spectrophotometric quantification of reaction products at 405 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies of N-Oleoyl-4-aminobutyric acid?

Contradictions often arise from bioavailability differences. To address this:

Q. What strategies optimize the stability of N-Oleoyl-4-aminobutyric acid in long-term cell culture experiments?

Stability is enhanced by:

Q. How do researchers differentiate between direct and indirect mechanisms of action in N-Oleoyl-4-aminobutyric acid studies?

Use knockout models (e.g., GABA receptor-deficient cells) or pharmacological inhibitors (e.g., bicuculline for GABAA receptors). Pair these with omics approaches (transcriptomics/metabolomics) to identify downstream pathways .

Example Experimental Design

| Step | Method | Outcome Metric |

|---|---|---|

| 1 | Treat WT vs. GABAB KO cells | Calcium flux assays |

| 2 | RNA-seq of treated cells | Pathway enrichment |

Q. What analytical techniques are critical for detecting N-Oleoyl-4-aminobutyric acid in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from lipids/proteins .

Methodological Considerations

- Safety Protocols : Handle N-Oleoyl-4-aminobutyric acid under fume hoods with PPE (gloves, lab coats) due to potential irritant properties. Waste must comply with biohazard disposal guidelines .

- Data Validation : Replicate experiments ≥3 times and include vehicle controls (e.g., DMSO) to account for solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.